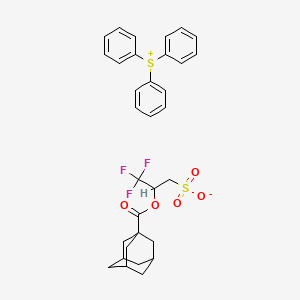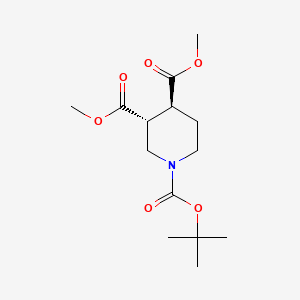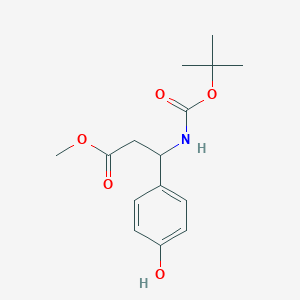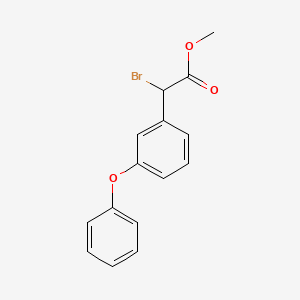
Methyl 2-bromo-2-(3-phenoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-bromo-2-(3-phenoxyphenyl)acetate is an organic compound that belongs to the class of brominated esters It is characterized by the presence of a bromine atom attached to the alpha carbon of the ester group, along with a phenoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-2-(3-phenoxyphenyl)acetate typically involves the bromination of a precursor compound. One common method is the bromination of Methyl 2-(3-phenoxyphenyl)acetate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of safer and more environmentally friendly brominating agents may also be considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-2-(3-phenoxyphenyl)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The phenoxyphenyl moiety can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of quinones or other oxidized derivatives.
Scientific Research Applications
Methyl 2-bromo-2-(3-phenoxyphenyl)acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Used in the synthesis of polymers and other advanced materials.
Biological Studies: Investigated for its biological activity and potential as a bioactive compound
Mechanism of Action
The mechanism of action of Methyl 2-bromo-2-(3-phenoxyphenyl)acetate involves its interaction with various molecular targets. The bromine atom can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. The ester group can undergo hydrolysis or reduction, leading to the formation of alcohols or acids. The phenoxyphenyl moiety can participate in aromatic substitution reactions, contributing to the compound’s reactivity and potential biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromoacetate: Similar in structure but lacks the phenoxyphenyl moiety.
Methyl 2-(3-bromophenyl)acetate: Similar but with a bromophenyl group instead of a phenoxyphenyl group.
Ethyl 2-bromoacetate: Similar but with an ethyl ester group instead of a methyl ester group
Uniqueness
The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields .
Properties
Molecular Formula |
C15H13BrO3 |
|---|---|
Molecular Weight |
321.16 g/mol |
IUPAC Name |
methyl 2-bromo-2-(3-phenoxyphenyl)acetate |
InChI |
InChI=1S/C15H13BrO3/c1-18-15(17)14(16)11-6-5-9-13(10-11)19-12-7-3-2-4-8-12/h2-10,14H,1H3 |
InChI Key |
HZTFDKSPVDACHO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)OC2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


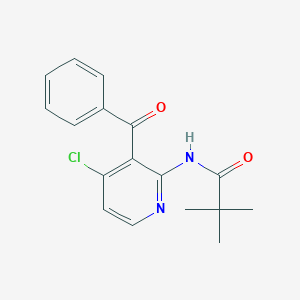
![Ethyl 2-[1-(methylamino)cyclopropyl]acetate hydrochloride](/img/structure/B13898351.png)
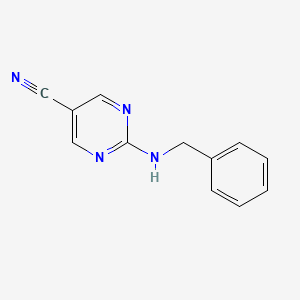
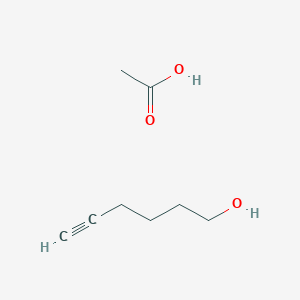
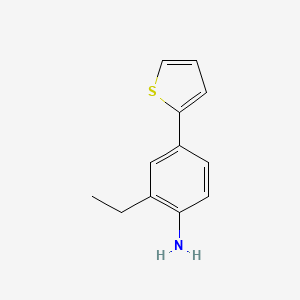

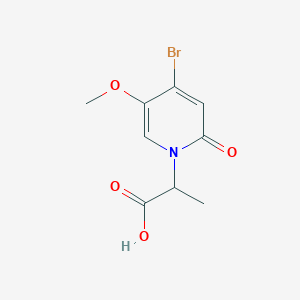
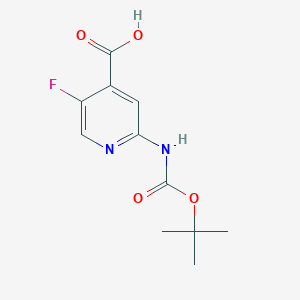
![3-{8-bromo-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}piperidine-2,6-dione](/img/structure/B13898389.png)


